1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] Propanedioic acid
Description
Structural Significance of 1,3-Diethyl Ester Propanedioic Acid Derivatives
The 1,3-diethyl ester propanedioic acid moiety in this compound introduces critical steric and electronic properties that enhance its pharmacokinetic profile. The diethyl ester groups improve lipophilicity, facilitating membrane permeability, while the propanedioic acid backbone retains the capacity for hydrogen bonding and ionic interactions with biological targets. The thieno[3,4-d]imidazole core, a bicyclic system fused with sulfur and nitrogen atoms, provides a rigid planar structure conducive to π-π stacking and van der Waals interactions.
Key structural features include:
- Stereochemical Configuration : The (3aS,4S,6aR) hexahydro configuration imposes a specific three-dimensional orientation, crucial for binding to chiral enzyme pockets.
- Bis(phenylmethyl) Substituents : These groups enhance hydrophobic interactions with protein cavities, as demonstrated in analogous thienoimidazole-based inhibitors of H+/K+-ATPase.
- Propyl Linker : The three-carbon chain between the thienoimidazole and propanedioic acid groups offers conformational flexibility, allowing optimal alignment with target sites.
Table 1: Structural Components and Their Functional Roles
| Component | Role in Bioactivity |
|---|---|
| Thieno[3,4-d]imidazole | Base structure for enzyme interaction |
| Propanedioic acid diethyl ester | Enhances solubility and stability |
| Bis(phenylmethyl) groups | Hydrophobic binding to protein pockets |
| Propyl linker | Spatial flexibility for target engagement |
This hybrid architecture mirrors strategies observed in dual DNA intercalators and topoisomerase inhibitors, where aromatic cores paired with flexible side chains improve binding affinity. For instance, imidazole-2-thione-acenaphthylenone hybrids achieve dual activity by combining intercalation and groove-binding motifs. Similarly, the diethyl ester propanedioic acid group in this compound may act as a hydrogen-bond acceptor, mimicking natural enzyme substrates.
Historical Evolution of Thienoimidazole-Based Pharmacophores
Thienoimidazole derivatives have evolved from early antiviral and antimicrobial agents to sophisticated enzyme inhibitors. Initial studies in the 2000s identified substituted thieno[3,4-d]imidazoles as potent gastric acid inhibitors, with S 1924 (a thienoimidazole analog) demonstrating efficacy comparable to omeprazole in preclinical models. These early successes highlighted the scaffold’s ability to modulate ion pumps and receptors.
Subsequent research expanded applications to anticancer therapies. For example, imidazole-2-thione derivatives linked to acenaphthylenone exhibited dual DNA intercalation and topoisomerase II inhibition, with compound 5h showing threefold greater activity than doxorubicin in MCF-7 breast cancer cells. The integration of propanedioic acid esters represents a recent innovation, leveraging esterase-mediated hydrolysis to achieve controlled drug release.
Table 2: Milestones in Thienoimidazole Pharmacophore Development
The progression from simple heterocycles to multifunctional hybrids underscores the scaffold’s adaptability. Modern designs, such as the 1,3-diethyl ester derivative, integrate stereochemical precision and prodrug strategies to optimize bioavailability and target selectivity. These advancements align with trends in fragment-based drug design, where modular components are combined to address complex disease mechanisms.
Properties
Molecular Formula |
C29H36N2O5S |
|---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
diethyl 2-[3-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]propyl]propanedioate |
InChI |
InChI=1S/C29H36N2O5S/c1-3-35-27(32)23(28(33)36-4-2)16-11-17-25-26-24(20-37-25)30(18-21-12-7-5-8-13-21)29(34)31(26)19-22-14-9-6-10-15-22/h5-10,12-15,23-26H,3-4,11,16-20H2,1-2H3/t24-,25-,26-/m0/s1 |
InChI Key |
QEJGMTGQYXSJNR-GSDHBNRESA-N |
Isomeric SMILES |
CCOC(=O)C(CCC[C@H]1[C@@H]2[C@H](CS1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(CCCC1C2C(CS1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] Propanedioic acid typically involves multiple steps. One common method is the alkylation of enolate ions, which can be achieved through the reaction of an enolate with an alkyl halide . This process involves the formation of an enolate ion, followed by its reaction with an alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] Propanedioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] propanedioic acid is a complex organic compound featuring a thieno[3,4-d]imidazole moiety and multiple functional groups, including esters. It has a molecular weight of 442.62 g/mol. The presence of the ester groups and the thienoimidazole structure influences its chemical reactivity.
Applications
The applications of 1,3-diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] propanedioic acid span several fields:
- Medicinal Chemistry: Due to its unique structural components, this compound is explored for its potential pharmacological properties. Compounds containing thienoimidazole structures are often investigated for their biological activities.
- Biochemistry: It is utilized in studying biological interactions because of its binding affinity to various biological targets.
- Organic Synthesis: As a complex organic compound, it serves as an intermediate in synthesizing other molecules.
Potential Reactions
The chemical reactivity of 1,3-diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] propanedioic acid is mainly influenced by its ester groups and thienoimidazole structure. Potential reactions include:
- Ester Hydrolysis
- Thienoimidazole Ring Modifications
- Condensation Reactions
Mechanism of Action
The mechanism of action of 1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] Propanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The target compound’s bis(phenylmethyl) and ethyl ester groups render it more lipophilic than analogs with methoxybenzyl (e.g., ) or polyether chains (e.g., ).
- Functional Group Utility: Aminooxy () and DOTA () substituents enable specialized applications like bioconjugation or radiopharmaceutical use.
Biological Activity
1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] propanedioic acid is a complex organic compound notable for its unique thieno[3,4-d]imidazole structure. This compound is of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is and it has a molecular weight of approximately 524.67 g/mol .
Structural Features
The compound's structure includes:
- Thieno[3,4-d]imidazole moiety : Known for various biological activities.
- Diethyl ester groups : These functional groups can influence solubility and bioavailability.
The specific stereochemistry (3aS, 4S, 6aR) contributes to its pharmacological properties.
Biological Activity
Research indicates that compounds containing thienoimidazole structures exhibit diverse biological activities including:
- Antimicrobial Activity : Some thienoimidazole derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain derivatives have been investigated for their ability to inhibit tumor growth in vitro and in vivo.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
Case Studies
-
Antimicrobial Studies :
- A study demonstrated that derivatives of thieno[3,4-d]imidazole exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was suggested to involve disruption of bacterial cell wall synthesis.
-
Anticancer Research :
- In a preclinical trial, a related thienoimidazole compound was shown to induce apoptosis in human cancer cell lines by activating caspase pathways. This suggests potential for development as an anticancer agent.
-
Enzyme Interaction :
- Interaction studies indicated that the compound might inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] propanedioic acid suggests moderate absorption and distribution characteristics due to its ester groups. However, detailed studies are necessary to fully understand its metabolism and excretion pathways.
Toxicity Studies
Preliminary toxicity assessments indicate that while the compound shows promise in therapeutic applications, further studies are required to determine the safety profile and potential side effects in vivo.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (3aS,4S)-Hexahydrothieno[3,4-d]imidazole | Lacks ester functionality; simpler structure | |
| Thienopyridine Derivatives | Varies | Often used as antiplatelet agents; different heterocyclic base |
| Imidazo[1,2-a]pyridine Derivatives | Varies | Known for diverse biological activities; different ring structure |
The unique combination of structural elements in 1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] propanedioic acid distinguishes it from other compounds and contributes to its distinct biological activities .
Q & A
Q. What steps ensure reproducibility in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
